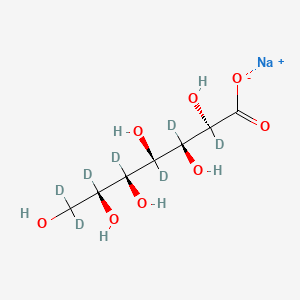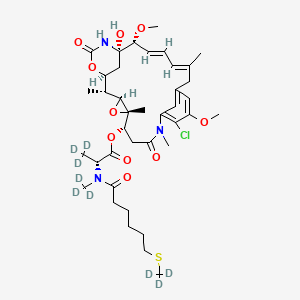
L-Cystine-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Cystine-d4 is a deuterium-labeled form of L-Cystine, an amino acid and intracellular thiol that plays a critical role in the regulation of cellular processes. The deuterium labeling makes it particularly useful in scientific research, especially in studies involving metabolic pathways and pharmacokinetics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
L-Cystine-d4 is synthesized through the deuteration of L-Cystine. The process involves the replacement of hydrogen atoms in L-Cystine with deuterium atoms. This can be achieved through various chemical reactions, including catalytic exchange reactions in the presence of deuterium gas or deuterated solvents .
Industrial Production Methods
Industrial production of this compound typically involves microbial fermentation followed by chemical deuteration. Microorganisms such as Escherichia coli are used to produce L-Cystine, which is then subjected to deuteration processes to obtain this compound .
Análisis De Reacciones Químicas
Types of Reactions
L-Cystine-d4 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form cysteic acid.
Reduction: It can be reduced to form L-Cysteine-d4.
Substitution: Various substitution reactions can occur, particularly involving the thiol groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Cysteic acid.
Reduction: L-Cysteine-d4.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
L-Cystine-d4 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving metabolic pathways and reaction mechanisms.
Biology: Helps in understanding the role of cystine in cellular processes and its metabolism.
Medicine: Used in pharmacokinetic studies to track the distribution and metabolism of cystine in the body.
Industry: Employed in the production of deuterated compounds for various applications
Mecanismo De Acción
L-Cystine-d4 exerts its effects primarily through its role as a precursor for the synthesis of glutathione, a major antioxidant in the body. It helps in maintaining redox balance and protecting cells from oxidative stress. The deuterium labeling allows for precise tracking and quantification in metabolic studies .
Comparación Con Compuestos Similares
Similar Compounds
L-Cystine: The non-deuterated form of L-Cystine-d4.
L-Cysteine: The reduced form of L-Cystine.
N-Acetylcysteine: A derivative of L-Cysteine with additional acetyl groups
Uniqueness
This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in scientific studies. This makes it particularly valuable in research applications where accurate quantification and tracking of metabolic pathways are essential .
Propiedades
Fórmula molecular |
C6H12N2O4S2 |
|---|---|
Peso molecular |
244.3 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-[[(2R)-2-amino-2-carboxy-1,1-dideuterioethyl]disulfanyl]-3,3-dideuteriopropanoic acid |
InChI |
InChI=1S/C6H12N2O4S2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4-/m0/s1/i1D2,2D2 |
Clave InChI |
LEVWYRKDKASIDU-DFMORDAJSA-N |
SMILES isomérico |
[2H]C([2H])([C@@H](C(=O)O)N)SSC([2H])([2H])[C@@H](C(=O)O)N |
SMILES canónico |
C(C(C(=O)O)N)SSCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-[(3S,5R,8R,9S,10S,13R,14S,17S)-14-hydroxy-3-[(2R,3S,4S,5S,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12415993.png)


![(2S,3S,4S,5R,6R)-6-[[(3R,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[2-carboxy-1-(carboxymethoxy)-2-hydroxyethoxy]-3-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B12416015.png)




